molecular formula C21H19NO4S B14630950 N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 53691-05-7

N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide

Katalognummer: B14630950
CAS-Nummer: 53691-05-7
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: IUGXABGLNSVYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This specific compound is characterized by its unique structure, which includes benzoyloxy and methylphenyl groups attached to a benzene sulfonamide core.

Vorbereitungsmethoden

The synthesis of N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the sulfonamide core, followed by the introduction of benzoyloxy and methylphenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzoyloxy and methylphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its sulfonamide structure makes it a potential candidate for studying enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Research is ongoing to explore its potential as an antibacterial agent and its role in drug development.

    Industry: It is used in the production of dyes, photochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. The pathways involved include the disruption of normal enzyme function, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    4-Amino-N-(4-methylphenyl)benzenesulfonamide: Similar structure but lacks the benzoyloxy group.

    4-Methoxy-N-(4-methylphenyl)benzenesulfonamide: Contains a methoxy group instead of benzoyloxy.

    (4-Nitrophenyl)sulfonyltryptophan:

Eigenschaften

CAS-Nummer

53691-05-7

Molekularformel

C21H19NO4S

Molekulargewicht

381.4 g/mol

IUPAC-Name

(4-methyl-N-(4-methylphenyl)sulfonylanilino) benzoate

InChI

InChI=1S/C21H19NO4S/c1-16-8-12-19(13-9-16)22(26-21(23)18-6-4-3-5-7-18)27(24,25)20-14-10-17(2)11-15-20/h3-15H,1-2H3

InChI-Schlüssel

IUGXABGLNSVYSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(OC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.